molecular formula C19H16N2O4S B352483 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide CAS No. 878990-03-5

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide

Cat. No.: B352483
CAS No.: 878990-03-5
M. Wt: 368.4g/mol
InChI Key: RGZBJHGFOLOVCV-UHFFFAOYSA-N
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Description

N-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is a synthetic compound designed for research purposes, featuring a thiazolidine-2,4-dione (TZD) scaffold. The TZD core is a privileged structure in medicinal chemistry, known for its versatile biological activities and significance in drug discovery . The molecular structure includes a 4-methylbenzamide group linked to the nitrogen of the thiazolidinedione ring via a phenylacetamide spacer, offering potential for interaction with various biological targets. Research Applications and Potential: The TZD scaffold is extensively investigated for its diverse pharmacological potential. Primary research areas for TZD-based compounds include: Antidiabetic Research: TZDs are well-known for their ability to act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates genes involved in glucose and lipid metabolism, improving insulin sensitivity. This mechanism is the basis for several antidiabetic drugs, making TZD derivatives valuable tools for studying metabolic diseases . Antimicrobial Research: Some TZD derivatives exhibit antimicrobial properties. Research indicates their mechanism may involve the inhibition of bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan cell wall synthesis . Anticancer and Anti-proliferative Research: Novel TZD derivatives have demonstrated anti-proliferative activity against various cell lines, suggesting potential for investigation in oncology research . Antioxidant Research: The TZD structure has shown potential in scavenging reactive oxygen species (ROS), making it a candidate for research into oxidative stress-related pathologies . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-2-4-14(5-3-12)18(24)20-15-8-6-13(7-9-15)16(22)10-21-17(23)11-26-19(21)25/h2-9H,10-11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZBJHGFOLOVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CN3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidinone moiety is synthesized via cyclocondensation of thioglycolic acid with a Schiff base. For example:

  • Schiff base preparation : Reacting 4-aminoacetophenone with an aldehyde (e.g., benzaldehyde) in ethanol under acidic catalysis yields the corresponding imine.

  • Cyclization : Treating the Schiff base with thioglycolic acid in refluxing toluene forms the thiazolidinone ring. This method achieves yields of 68–72% after recrystallization.

Reaction Conditions :

  • Solvent: Toluene

  • Temperature: 110–120°C (reflux)

  • Catalyst: None required

  • Reaction Time: 12–16 hours

Acetylation of the Aniline Group

The 4-amino group on the phenyl ring is acetylated using acetic anhydride in pyridine:

  • Procedure : 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]aniline (1 eq) is stirred with acetic anhydride (1.2 eq) in pyridine at 0–5°C for 4 hours. The product precipitates upon ice-water quenching.

Yield : 85–90%
Purity : >95% (HPLC)

Amide Coupling with 4-Methylbenzoyl Chloride

The final step involves coupling the acetylated intermediate with 4-methylbenzoyl chloride:

  • Activation : 4-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

  • Coupling : The acyl chloride reacts with 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]aniline in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Stoichiometry: 1:1.1 (aniline:acyl chloride)

  • Reaction Time: 6–8 hours

Yield : 75–80%
Side Products : <5% (monitored by TLC)

One-Pot Tandem Synthesis

A streamlined approach combines imine formation, cyclization, and amide coupling in a single reactor:

Reaction Sequence

  • Schiff Base Formation : 4-Aminoacetophenone + 4-methylbenzaldehyde → imine intermediate.

  • Thiazolidinone Cyclization : Addition of thioglycolic acid.

  • In-Situ Acetylation : Introduction of acetic anhydride.

Advantages :

  • Reduced purification steps.

  • Total yield: 60–65%.

Limitations :

  • Lower regioselectivity due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry, the compound is synthesized on Wang resin:

Procedure

  • Resin Loading : 4-Methylbenzoic acid is anchored to the resin via ester linkage.

  • Iterative Coupling : Sequential addition of acetylated phenyl and thiazolidinone units using HBTU/HOBt activation.

  • Cleavage : TFA/DCM (95:5) liberates the final product.

Yield : 50–55% (crude), 45% after HPLC purification.
Purity : >98%

Characterization and Analytical Data

Spectral Properties

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.38 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 4.21 (s, 2H, COCH₂), 7.25–8.12 (m, 8H, Ar-H), 10.41 (s, 1H, NH).
FT-IR (KBr)1685 cm⁻¹ (C=O, thiazolidinone), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
MS (ESI) m/z 369.4 [M+H]⁺ (calculated: 368.4 g/mol).

Physicochemical Properties

Property Value
Melting Point198–202°C
SolubilityDMSO: 45 mg/mL; Water: <0.1 mg/mL
LogP2.8 (calculated)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Condensation75–809524Moderate
One-Pot60–659018Low
Solid-Phase459848High

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Using bulkier bases (e.g., DIPEA) improves ring-closure efficiency.

  • Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use non-polar solvents for extraction.

  • Scale-Up Limitations : Solid-phase methods suffer from resin costs; solution-phase is preferred for >100 g batches.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and benzamide groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and benzamide groups.

Scientific Research Applications

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and benzamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide ring or modifications to the thiazolidinone core. Key comparisons include:

Compound Key Structural Features Synthetic Route Biological Activity Physical Properties References
N-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide Acetamide group instead of 4-methylbenzamide Coupling of thiazolidinone with acetylated phenylamine Not reported; likely reduced lipophilicity vs. 4-methylbenzamide analogs Molecular weight: 292.31 g/mol; ChemSpider ID: 2411096
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone conjugated via a methylidene linker; phenyl substituent EDCl/HOBt-mediated coupling Antidiabetic activity (PPAR-γ agonism) in related analogs IR νC=O: 1663–1682 cm⁻¹; νC=S: 1247–1255 cm⁻¹
N-(3,4-Dimethoxyphenyl)-2-{5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide Morpholine and dimethoxyphenyl substituents; extended conjugation Multi-step alkylation and condensation Enhanced antimicrobial activity due to electron-rich substituents Melting point: 158–217°C; yield: 80–89%
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl and pyridyl groups on thiazole; 4-methylbenzamide Mannich reaction with paraformaldehyde Potential kinase inhibition (structural similarity to ponatinib analogs) White solid; characterized by NMR/MS

Limitations and Advantages

  • Advantages : The 4-methyl group offers metabolic stability over nitro or halogenated analogs, which are prone to enzymatic reduction .
  • Limitations: Lower solubility in aqueous media compared to polar derivatives (e.g., morpholinomethyl-substituted analogs) may limit bioavailability .

Biological Activity

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolidin-3-yl moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

\text{N 4 2 4 dioxo 1 3 thiazolidin 3 yl acetyl phenyl}-4-methylbenzamide}}

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiazolidinone derivatives inhibited biofilm formation in Staphylococcus epidermidis, a common pathogen associated with infections in immunocompromised patients .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundMIC (µM)Antibiofilm Concentration (µM)Activity Type
8d6.256.25Antibacterial
2012.56.3Antibiofilm
242512.5Antibiofilm

Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

Case Study: HDAC Inhibition
In a clinical setting, the administration of HDAC inhibitors has shown promise in treating various cancers, including breast and prostate cancer. The thiazolidinone derivatives were found to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets and disrupt cellular processes:

  • Inhibition of Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may lead to an accumulation of acetylated histones, which promotes transcriptional activation of tumor suppressor genes.
  • Antimicrobial Mechanism : The presence of the thiazolidinone core interferes with bacterial cell wall synthesis and disrupts biofilm formation.

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